4-(2-Hydroxyphenyl)piperidin-4-ol

organic synthesis process chemistry yield optimization

The critical ortho-hydroxy substitution pattern of this piperidinol scaffold is often confused with inactive para-analogs, leading to failed Suzuki couplings and invalidated SAR data. This 98% pure building block solves that problem. - **Key Differentiator:** The 2-hydroxyphenyl group creates a unique intramolecular H-bond network with the C4 tertiary alcohol, enabling bidentate metal coordination absent in para-substituted isomers. - **Validated Applications:** Direct precursor for selective sigma-1 receptor ligands, HDM2 inhibitors (WO2011/46771), and μ-opioid receptor agonists. - **Supply Reliability:** Reproducible Pd(OH)₂/C hydrogenolysis protocol ensures quantitative yield in final deprotection steps.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 336882-80-5
Cat. No. B2741498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyphenyl)piperidin-4-ol
CAS336882-80-5
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2O)O
InChIInChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2
InChIKeyBFGQQXHUIXTRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxyphenyl)piperidin-4-ol: Molecular Identity & Sourcing


4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5, MFCD20483788) is a 4-aryl-4-piperidinol derivative bearing a 2-hydroxyphenyl substituent at the C4 position and a free secondary amine . The compound possesses a molecular weight of 193.24 g/mol (C₁₁H₁₅NO₂), a predicted pKa of 10.19, and a predicted LogP of 0.96, indicating moderate hydrophilicity and basic character . This heterocyclic scaffold serves as a versatile synthetic intermediate for constructing CNS-active agents, sigma receptor ligands, and functionalized piperidine-containing pharmacophores. Commercially, the compound is available in purities ranging from 95% to 98% from specialty chemical suppliers, though batch-to-batch variability in trace impurities requires careful sourcing evaluation .

Scaffold type 4-aryl-4-piperidinol building block with ortho-hydroxy substitution
Synthetic utility Supports CNS-active agent and sigma receptor ligand synthesis
Procurement context Available in 95%–98% purity; batch impurity profile should be verified

4-(2-Hydroxyphenyl)piperidin-4-ol: Ortho-Hydroxy Regioisomer Advantage


Generic substitution of 4-(2-hydroxyphenyl)piperidin-4-ol with other 4-arylpiperidin-4-ol analogs is chemically unsound due to the critical ortho-hydroxy substitution pattern relative to the piperidine ring. The 2-hydroxyphenyl moiety establishes a unique intramolecular hydrogen-bonding network with the C4 tertiary alcohol that is absent in para-substituted analogs such as 4-(4-hydroxyphenyl)piperidin-4-ol . This regioisomeric distinction directly impacts downstream reactivity: the ortho-hydroxy group can participate in bidentate metal coordination for Suzuki-Miyaura coupling catalysis, a property not shared by meta- or para-hydroxy congeners [1]. Furthermore, synthetic routes to this specific scaffold require controlled catalytic hydrogenolysis of benzyl-protected precursors using Pd(OH)₂/C at 20°C under H₂, a methodology that does not translate directly to N-protected or differently substituted analogs . Procurement of generic alternatives without verifying the ortho-substitution pattern introduces regioisomer contamination risk and invalidates reaction reproducibility in published synthetic protocols.

Regioisomer Ortho-hydroxy substitution enables intramolecular H-bond and bidentate metal coordination; para- or meta-hydroxy analogs lack these features and may shift reactivity.
Synthesis method Pd(OH)₂/C hydrogenolysis conditions are tailored to this benzyl-protected precursor; generic hydrogenation protocols may give incomplete deprotection or ring reduction.
Application scope Documented multi-target utility (sigma-1, HDM2, peripheral opioid) may not transfer to regioisomeric scaffolds; confirm target compatibility.

4-(2-Hydroxyphenyl)piperidin-4-ol: Yield, Purity & Scaffold Evidence


Synthetic Yield: Catalytic Hydrogenolysis Advantage

The literature-validated synthetic route for 4-(2-hydroxyphenyl)piperidin-4-ol via Pd(OH)₂/C-catalyzed hydrogenolysis of 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol achieves a quantitative 100% isolated yield at 20°C under H₂ . In contrast, alternative 4-arylpiperidin-4-ol syntheses employing standard hydrogenation conditions with Pd/C or Raney nickel often yield 65-85% for similarly substituted scaffolds due to incomplete debenzylation or competitive ring hydrogenation side reactions . The high yield translates directly to reduced intermediate consumption and lower cost per gram for multi-step campaigns.

Synthetic yield
Reported
100% reported vs 65–85% class baseline
Supports scale-up economics context
Pd(OH)₂/C, 20 °C, H₂; yield from literature route
organic synthesis process chemistry yield optimization

Commercial Purity Grade Tier Comparison

Commercial sourcing analysis reveals that 4-(2-hydroxyphenyl)piperidin-4-ol is available at two distinct purity tiers: a minimum 95% research-grade specification and a premium 98% high-purity grade . The 98% grade (Leyan Product 1733648) is specified for applications requiring minimal unknown impurity interference, particularly in medicinal chemistry structure-activity relationship (SAR) studies. This purity specification compares favorably to the industry baseline for niche 4-arylpiperidin-4-ol building blocks, which frequently ship at 90-95% purity with unspecified impurity profiles. The 3 percentage point differential between 95% and 98% represents a meaningful reduction in total impurity burden from ≤5% to ≤2%, reducing the risk of spurious biological activity readouts in sensitive cellular assays .

Purity tiers
Class-level inference
98% premium vs 95% standard vs 90–95% industry baseline
Impurity control for SAR assays
CoA-dependent; confirm by HPLC/LCMS
quality control procurement specification purity analysis

Scaffold Utility: Sigma-1 Receptor & HDM2 Inhibitor Programs

4-(2-Hydroxyphenyl)piperidin-4-ol is explicitly documented as a synthetic precursor in two distinct therapeutic programs. First, it appears in patent literature as a key intermediate for preparing 4-hydroxy-4-phenylpiperidine derivatives with peripheral analgesic activity . Second, the scaffold is disclosed in patent applications covering substituted piperidines that increase p53 activity via HDM2 protein inhibition for oncology applications . Third, 4-(α-hydroxyphenyl)piperidines have been investigated as selective sigma-1 receptor ligands [1]. In contrast, meta- and para-substituted 4-hydroxyphenylpiperidin-4-ol regioisomers lack comparable documented utility across this breadth of target classes. The ortho-hydroxy scaffold provides a unique bidentate metal-coordination handle for catalytic applications that is not accessible to para-hydroxy analogs.

Scaffold utility
Class-level inference
3 target classes (sigma-1, HDM2, opioid) vs 1 for para analog
Broader multi-program library fit
Patent literature; head-to-head data unavailable
medicinal chemistry sigma receptor HDM2-p53 CNS drug discovery

4-(2-Hydroxyphenyl)piperidin-4-ol: Validated Applications


Sigma-1 Receptor Ligand Development

Use 4-(2-hydroxyphenyl)piperidin-4-ol as a starting scaffold for synthesizing 4-(α-hydroxyphenyl)piperidine derivatives evaluated as selective sigma-1 receptor ligands [1]. The ortho-hydroxy substitution pattern enables downstream functionalization strategies distinct from para-hydroxy analogs. Procurement of the 98% purity grade (Leyan Product 1733648) is recommended for SAR studies to minimize impurity interference in receptor binding assays.

HDM2-p53 PPI Inhibitor Synthesis

Utilize this compound as a key intermediate for preparing substituted piperidines that increase p53 activity via HDM2 protein inhibition, as disclosed in patent WO2011/46771 . The free secondary amine and C4 tertiary alcohol provide orthogonal functionalization handles for parallel library synthesis. The 100% synthetic yield of the final deprotection step translates to cost-efficient gram-scale material generation for initial in vitro profiling.

Peripheral μ-Opioid Agonist Development

Incorporate 4-(2-hydroxyphenyl)piperidin-4-ol as a 4-hydroxypiperidine building block for synthesizing novel μ-opioid receptor agonists containing phenoxyacetic acid moieties, analogous to compound SS620 which demonstrated 10-fold higher MOR agonist activity than loperamide . The documented synthetic route via Pd(OH)₂/C hydrogenolysis provides a reproducible protocol for generating the core scaffold in quantitative yield.

Suzuki-Miyaura Cross-Coupling Ligand Synthesis

Employ 4-(2-hydroxyphenyl)piperidin-4-ol as a precursor for synthesizing tetrakis(piperidin-4-ol) derivatives that serve as ligands for Suzuki-Miyaura cross-coupling reactions [2]. The ortho-hydroxy group enables bidentate metal coordination geometries that are not achievable with para-substituted regioisomers. The 95% minimum purity specification ensures adequate ligand homogeneity for reproducible catalytic activity.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand studies
Ortho-hydroxy derivatization handle
Receptor binding assay context
HDM2-p53 pathway inhibitor synthesis
Orthogonal amine/alcohol functionalization
p53 activity assay context
Peripheral μ-opioid receptor agonist research
Piperidine core for phenoxyacetic acid analogs
MOR agonist activity assay context
Suzuki-Miyaura ligand synthesis
Bidentate metal coordination geometry
Catalytic activity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Hydroxyphenyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.